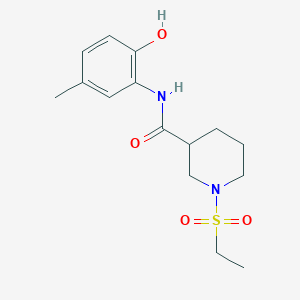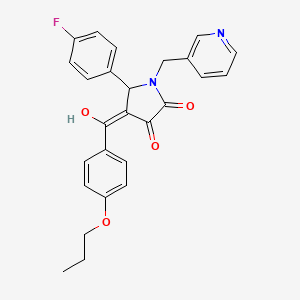![molecular formula C16H14ClNO2 B5417048 N-[3-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5417048.png)
N-[3-(allyloxy)phenyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(allyloxy)phenyl]-2-chlorobenzamide, also known as GW806742X, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit significant pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of N-[3-(allyloxy)phenyl]-2-chlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, leading to a reduction in inflammation and pain. Additionally, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to exhibit neuroprotective properties by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(allyloxy)phenyl]-2-chlorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for further research. Furthermore, it exhibits significant pharmacological properties, making it a potential candidate for the treatment of various disorders. However, there are also some limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological properties. Additionally, its potential side effects and toxicity need to be thoroughly investigated before it can be considered for clinical use.
Orientations Futures
There are several future directions for research on N-[3-(allyloxy)phenyl]-2-chlorobenzamide. One potential direction is to investigate its potential use in the treatment of inflammatory and pain-related disorders such as arthritis and neuropathic pain. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully elucidate its mechanism of action and pharmacological properties, as well as its potential side effects and toxicity. Overall, this compound has significant potential for further research and development as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[3-(allyloxy)phenyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 3-allyloxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired product in good yield and purity. The synthesis method has been optimized and validated by various research groups, and the compound has been synthesized on a large scale for further research.
Applications De Recherche Scientifique
N-[3-(allyloxy)phenyl]-2-chlorobenzamide has been extensively researched for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Furthermore, it has been shown to exhibit significant antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-(3-prop-2-enoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h2-9,11H,1,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYWMZITIBPESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5416975.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5416986.png)
![4-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5416993.png)
![1-butyl-2-[2-(4-fluorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5417005.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![1-allyl-4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5417024.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417030.png)

![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5417043.png)

![3-(4-butoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5417054.png)
![1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5417056.png)
![6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5417058.png)